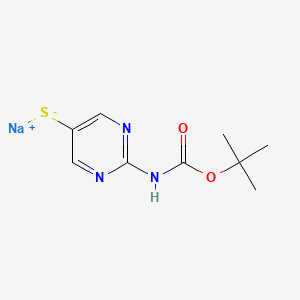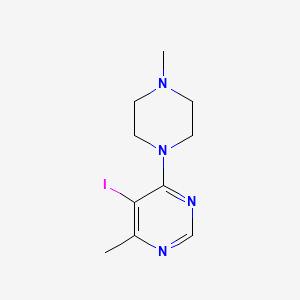
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Yodo-4-metil-6-(4-metilpiperazin-1-il)pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son heterociclos que contienen nitrógeno que se encuentran ampliamente en la naturaleza, incluso en ácidos nucleicos como el ADN y el ARN.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Yodo-4-metil-6-(4-metilpiperazin-1-il)pirimidina normalmente implica la yodación de un precursor de pirimidina. Un método común implica la reacción de 4-metil-6-(4-metilpiperazin-1-il)pirimidina con yodo en presencia de un agente oxidante adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría condiciones de reacción similares a las utilizadas en entornos de laboratorio, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y otras técnicas avanzadas se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Yodo-4-metil-6-(4-metilpiperazin-1-il)pirimidina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones apropiadas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki o Sonogashira para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tioles y alcóxidos. Las reacciones generalmente se llevan a cabo en solventes polares como dimetilsulfóxido (DMSO) o etanol.
Oxidación y reducción: Se utilizan agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.
Reacciones de acoplamiento: Los catalizadores de paladio y las bases como el carbonato de potasio se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con azida de sodio produciría un derivado azido, mientras que el acoplamiento con ácido fenilborónico en una reacción de Suzuki produciría un compuesto biarilo .
Aplicaciones Científicas De Investigación
5-Yodo-4-metil-6-(4-metilpiperazin-1-il)pirimidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente aquellos dirigidos a afecciones neurológicas e inflamatorias.
Estudios biológicos: El compuesto se estudia por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Farmacología: Se evalúa su farmacocinética y farmacodinamia en estudios preclínicos.
Aplicaciones industriales: El compuesto se puede utilizar en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Yodo-4-metil-6-(4-metilpiperazin-1-il)pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o modular la actividad del receptor. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso. En algunos casos, el compuesto puede actuar uniéndose a sitios activos en proteínas, alterando así su función .
Comparación Con Compuestos Similares
Compuestos similares
4-Metil-6-(4-metilpiperazin-1-il)pirimidina: Carece del sustituyente yodo pero comparte la estructura principal.
5-Bromo-4-metil-6-(4-metilpiperazin-1-il)pirimidina: Estructura similar con un átomo de bromo en lugar de yodo.
5-Cloro-4-metil-6-(4-metilpiperazin-1-il)pirimidina: Estructura similar con un átomo de cloro en lugar de yodo.
Singularidad
La presencia del átomo de yodo en 5-Yodo-4-metil-6-(4-metilpiperazin-1-il)pirimidina confiere reactividad y propiedades únicas en comparación con sus análogos halogenados. El yodo es un átomo más grande y polarizable, lo que puede influir en las propiedades electrónicas del compuesto y sus interacciones con objetivos biológicos .
Propiedades
Fórmula molecular |
C10H15IN4 |
|---|---|
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
5-iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H15IN4/c1-8-9(11)10(13-7-12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 |
Clave InChI |
MHKBHYCXYVDQRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)N2CCN(CC2)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


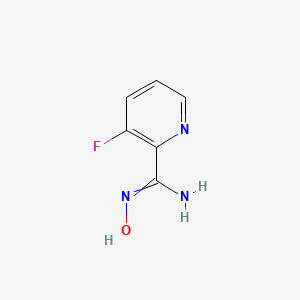

![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)


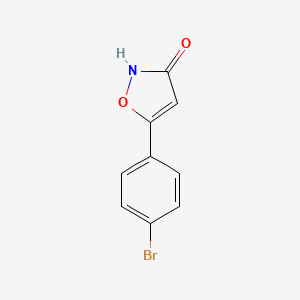
![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)
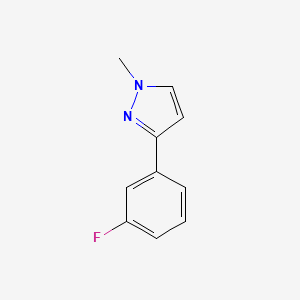
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)
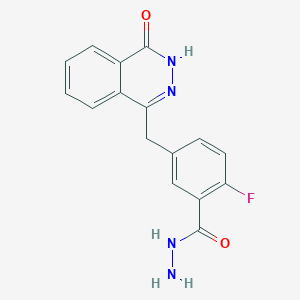
![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)


